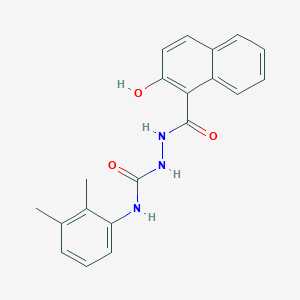![molecular formula C19H19N3O4 B4760198 5-(3-methoxyphenyl)-1-(tetrahydro-2-furanylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4760198.png)
5-(3-methoxyphenyl)-1-(tetrahydro-2-furanylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
描述
The compound “5-(3-methoxyphenyl)-1-(tetrahydro-2-furanylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule. It contains a pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione group, a methoxyphenyl group, and a tetrahydro-2-furanylmethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the presence of multiple functional groups. The methoxyphenyl group would provide aromatic character, the tetrahydro-2-furanylmethyl group would introduce a cyclic ether structure, and the pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione group would add a pyrimidine ring structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. The methoxy group could potentially undergo reactions typical of ethers, while the pyrimidine ring could participate in reactions typical of heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of the various functional groups. For example, the presence of the methoxy group could influence its solubility, while the pyrimidine ring could affect its acidity .科学研究应用
Anticancer Agents
Pyrido[2,3-d]pyrimidines have shown promising results as anticancer agents . They have a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . They have been studied for their effects on different cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Inhibitors of Cancer Targets
The structure–activity relationship of pyrido[2,3-d]pyrimidine derivatives has been studied as inhibitors of various cancer targets . This research can help scientists design new selective, effective, and safe anticancer agents .
Antibacterial Agents
In addition to their anticancer properties, pyrido[2,3-d]pyrimidines also exhibit antibacterial activities . This makes them potential candidates for the development of new antibacterial drugs.
CNS Depressive Agents
Pyrido[2,3-d]pyrimidines have been found to have CNS depressive activities . This suggests that they could be used in the treatment of disorders related to the central nervous system.
Anticonvulsant Agents
The anticonvulsant activities of pyrido[2,3-d]pyrimidines make them potential candidates for the development of new anticonvulsant drugs .
Antipyretic Agents
Pyrido[2,3-d]pyrimidines have been found to have antipyretic activities . This suggests that they could be used in the treatment of fever.
Synthesis of Tetrahydropteroic Acid Derivatives
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine and related compounds have been used as starting materials for the multi-step synthesis of tetrahydropteroic acid derivatives .
Green Chemistry Applications
The construction of elaborate biologically relevant moieties via a multicomponent approach has become a promising area of research, owing to the burgeoning 'green chemistry drive’ . This approach can be used to synthesize pyrido[2,3-d]pyrimidines in a more sustainable and environmentally friendly manner .
未来方向
属性
IUPAC Name |
5-(3-methoxyphenyl)-1-(oxolan-2-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-25-13-5-2-4-12(10-13)15-7-8-20-17-16(15)18(23)21-19(24)22(17)11-14-6-3-9-26-14/h2,4-5,7-8,10,14H,3,6,9,11H2,1H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRRFTQUFYSCFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C3C(=O)NC(=O)N(C3=NC=C2)CC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-5-(3-methoxyphenyl)-1-(tetrahydrofuran-2-ylmethyl)pyrido[2,3-d]pyrimidin-4(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-methoxy-4-{[(2-methylphenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B4760130.png)
![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B4760134.png)
![N-[1-(4-chlorophenyl)propyl]-2-naphthalenesulfonamide](/img/structure/B4760135.png)
![1-ethyl-5-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4760141.png)

![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B4760150.png)

![tert-butyl 4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4760166.png)
![2-(2-chlorophenyl)-4-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-1,3-thiazole](/img/structure/B4760184.png)
![methyl {3-(4-ethylphenyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-4-oxo-2-thioxo-1-imidazolidinyl}acetate](/img/structure/B4760188.png)
![N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-N'-{1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-yl}thiourea](/img/structure/B4760203.png)
![3-benzyl-5-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4760208.png)

![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B4760221.png)